molecular formula C13H16O4 B1628401 Ethyl 4-(4-formylphenoxy)butanoate CAS No. 92991-64-5

Ethyl 4-(4-formylphenoxy)butanoate

Cat. No. B1628401
CAS RN: 92991-64-5
M. Wt: 236.26 g/mol
InChI Key: QELMYVTXAHKHBG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-formylphenoxy)butanoate is a chemical compound with the following properties:



  • IUPAC Name : Ethyl 4-(4-formylphenoxy)butanoate

  • Molecular Formula : C<sub>12</sub>H<sub>15</sub>BrO<sub>2</sub>

  • CAS Number : 92991-64-5



Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-formylphenoxy)butanoate consists of a butanoate (four-carbon) chain attached to a phenyl ring via an ether linkage. The formyl group (CHO) is positioned ortho to the ether oxygen. The bromine atom is also present on the phenyl ring.



Chemical Reactions Analysis

While detailed chemical reactions involving this compound are scarce, it can potentially participate in esterification, nucleophilic substitution, and other organic transformations. Investigating its reactivity with various nucleophiles and electrophiles would provide valuable insights.



Physical And Chemical Properties Analysis


  • Physical Form : Liquid

  • Molecular Weight : 271.15 g/mol

  • Melting Point : Not specified

  • Boiling Point : Not specified

  • Solubility : Soluble in organic solvents

  • Storage Temperature : Room temperature


Scientific Research Applications

Asymmetric Synthesis and Enzymatic Activity

  • Asymmetric Synthesis : Ethyl 4-(4-formylphenoxy)butanoate is used as a building block in asymmetric synthesis, particularly for the synthesis of drugs targeting hypercholesterolemia. In a study, microbial reductases were explored for their activities towards related compounds, highlighting its significance in producing enantiomerically pure substances (Jung et al., 2010).

Pest Control Agents

  • Insect Pest Control : Derivatives of Ethyl 4-(4-formylphenoxy)butanoate, such as juvenogens, have been investigated for their potential in insect pest control. These compounds are synthetically modified to produce various stereoisomers, indicating their application in environmental and agricultural sciences (Wimmer et al., 2007).

Organic Synthesis

  • Organic Synthesis : This compound is used in the synthesis of complex organic molecules, such as Spir[4.4]ononane-1,6-dione, indicating its role in organic chemistry and pharmaceutical synthesis (Wang Jun, 2010).
  • Catalysis and Annulation Reactions : It acts as a precursor in catalysis and annulation reactions for synthesizing functionalized compounds, illustrating its utility in developing new chemical entities with potential pharmacological activities (Zhu et al., 2003).

Biological and Pharmacological Research

  • Biotransformation Studies : Ethyl 4-(4-formylphenoxy)butanoate undergoes biotransformation processes, as seen in studies involving cell suspension cultures of certain plants. This highlights its potential in biotechnological applications (Barrosaf et al., 1992).
  • Synthesis of Fluorescent Compounds : Its derivatives have been synthesized for studying fluorescence properties, indicating its application in materials science and photophysics (Krzyżak et al., 2015).

Safety And Hazards


  • Pictograms : GHS07 (Warning)

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes)


Future Directions

Research avenues for Ethyl 4-(4-formylphenoxy)butanoate include:



  • Biological Activity : Investigate potential applications in medicine or agriculture.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Toxicology Studies : Assess safety and environmental impact.


Please note that the information provided here is based on available data, and further scientific exploration is essential to fully understand the compound’s properties and potential applications. For more detailed analysis, consult relevant peer-reviewed papers and technical documents12.


properties

IUPAC Name

ethyl 4-(4-formylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-16-13(15)4-3-9-17-12-7-5-11(10-14)6-8-12/h5-8,10H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELMYVTXAHKHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573559
Record name Ethyl 4-(4-formylphenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-formylphenoxy)butanoate

CAS RN

92991-64-5
Record name Ethyl 4-(4-formylphenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxybenzaldehyde (15.0 g, 0.122 mole) in butanone (200 ml) was treated with anhydrous potassium carbonate (18.55 g, 0.134 mole), and the mixture stirred at room temperature for 20 mins. Ethyl 4-bromobutanoate, (24.0 g, 0.122 mole), dissolved in butanone (10 ml), was added dropwise to the stirred mixture over a period of 1 h. The reaction was stirred and refluxed for 6 h, then cooled and partitioned between water and butanone. The organic phase was separated, washed with dilute sodium hydroxide, water, brine and dried, (MgSO4). Evaporation of the solvent in vacuo gave a red oil, which was distilled at 0.05 mm/Hg to yield 19.31 g (67%) of a colourless oil, bp 152°-6° C. υmax (film) 1730, 1685, 1600, 1580, 1508 cm-1 δ (CDCl3) 1.25 (3H, t, J 7 Hz, ester CH3) 2.18 (2H, bt, J6 Hz, OCH2CH2), 2.49 (2H, bt, J6 Hz, CH2CO2), 4.09 (2H, t, J6 Hz, OCH2), 4.11 (2H, q, J7 Hz, ester CH2), 7.38 (4H, ABq, Δυ75 Hz, J9 Hz, C6H4), 9.90 (1H, s, CHO)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.55 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
67%

Synthesis routes and methods II

Procedure details

A mixture of 4-hydroxybenzaldehyde (9.21 g, 75 mmol), potassium carbonate (56 g, 410 mmol) and 4-bromobutyric acid ethyl ester (12.9 mL, 90 mmol) in N,N-dimethylformamide (250 mL) was stirred vigorously for 16 hours at room temperature. The mixture was filtered and concentrated in vacuo to afford 19.6 g (100%) of 4-(4-formylphenoxy)butyric acid ethyl ester as an oil. 1H-NMR (DMSO-d6): δ 1.21 (3H, t), 2.05 (2H, p), 2.49 (2H, t), 4.12 (4H, m), 7.13 (2H, d), 7.87 (2H, d), 9.90 (1H, s). HPLC-MS (Method A): m/z=237 (M+1); Rt=3.46 min.
Quantity
9.21 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
G Shabir, S Arooj, A Saeed, MZ Hashmi… - Chemical Data …, 2023 - Elsevier
The present investigation deals with the synthesis and characterization of (E)-4-(4-(2-(3-(dicyanomethylene)-5,5-dimethylcyclohex-1-en-1-yl)vinyl)phenoxy)butanoic acid (SLN-01) and …
Number of citations: 0 www.sciencedirect.com
P Kamboj, V Tyagi - Asian Journal of Organic Chemistry, 2023 - Wiley Online Library
Herein, we have developed a biocatalytic approach toward the synthesis of bis(indolyl)methane using an α‐amylase in water. This protocol has a number of advantages like eco‐…
Number of citations: 1 onlinelibrary.wiley.com
G Luo, X Lin, S Ren, S Wu, X Wang, L Ma… - European Journal of …, 2021 - Elsevier
Concomitant inhibition of estrogen receptor alpha (ERα) and histone deacetylase (HDAC) signaling has been proven effective in endocrine-resistant ER+ breast cancers. Herein, a …
Number of citations: 7 www.sciencedirect.com
Y Bañales-Leal, A García-Rodríguez… - Dyes and …, 2021 - Elsevier
Herein, we report the synthesis and characterization of a novel series of dendritic compounds, bearing peripheral pyrene groups and a porphyrin core, of zero and first generation with …
Number of citations: 6 www.sciencedirect.com
KV Sashidhara, M Kumar, R Sonkar… - Journal of Medicinal …, 2012 - ACS Publications
Hypolipidemic and antiobesity effects of the newly synthesized indole-based fibrates were evaluated in Triton WR-1339 and high fat diet (HFD)-induced hyperlipidemic rats. Preliminary …
Number of citations: 84 pubs.acs.org
M Marketaki, E Touloupakis… - Journal of Porphyrins …, 2012 - World Scientific
The interaction modes and nuclease activity against RNA of methylpyridiniumyl/phenyl-hydroxamic acid porphyrin adducts have been investigated. These compounds are derived from …
Number of citations: 6 www.worldscientific.com
S Zhu, N Dorh, J Zhang, G Vegesna, H Li… - Journal of Materials …, 2012 - pubs.rsc.org
Three highly water-soluble near-infrared emissive polymeric BODIPY dyes (polymers A–C) were prepared by the palladium-catalyzed Suzuki polymerization of highly water-soluble 2,6-…
Number of citations: 48 pubs.rsc.org
J Wytko, V Berl, M McLaughlin… - Helvetica chimica …, 1998 - Wiley Online Library
Two series of linearly conjugated hybrid materials, consisting of (E)‐1,2‐diethynylethene (DEE; hex‐3‐ene‐1,5‐diyne) and Zn II porphyrin components, were prepared by Pd 0 ‐…
Number of citations: 72 onlinelibrary.wiley.com
VR Donuru, GK Vegesna, S Velayudham… - Chemistry of …, 2009 - ACS Publications
Deep-red emissive polymeric BODIPY dyes (polymers A and B), poly(2,6-BODIPY-ethynylene)s, were prepared by palladium-catalyzed Sonogashira polymerization of 2,6-diiodo-…
Number of citations: 108 pubs.acs.org
G Shabir, S Arooj, A Saeed, MZ Hashmi, T Hökelek…
Number of citations: 0

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